
4-Chloro-1H-pyrazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom at the 4-position and an amino group at the 1-position makes this compound particularly interesting for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran (THF) and catalysts such as iodine or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted pyrazoles
- Nitro and nitroso derivatives
- Hydrazine derivatives
Scientific Research Applications
4-Chloro-1H-pyrazol-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, disrupting normal biochemical pathways .
Comparison with Similar Compounds
- 4-Chloro-1H-pyrazole
- 4-Chloro-3,5-dimethyl-1H-pyrazole
- 4-Chloro-1H-pyrazol-3-amine
Uniqueness: 4-Chloro-1H-pyrazol-1-amine stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
3994-41-0 |
---|---|
Molecular Formula |
C3H4ClN3 |
Molecular Weight |
117.54 g/mol |
IUPAC Name |
4-chloropyrazol-1-amine |
InChI |
InChI=1S/C3H4ClN3/c4-3-1-6-7(5)2-3/h1-2H,5H2 |
InChI Key |
RVNOOGCCJJKVHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.